4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
CAS No.: 856256-55-8
Cat. No.: VC2842427
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856256-55-8 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)7(8(11)12)10-9-5/h4H,2-3H2,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | UIJZMDMZDGZOOP-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C1C(=NN2)C(=O)O |
| Canonical SMILES | CC1CCC2=C1C(=NN2)C(=O)O |
Introduction
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a cyclopentane moiety. This compound is of interest due to its potential biological activities and synthetic utility. The CAS number for this compound is 856256-55-8, and it has a molecular weight of approximately 166.18 g/mol .
Synthesis and Derivatives
The synthesis of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. A common approach includes the hydrolysis of corresponding esters, such as methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, to yield the carboxylic acid .
Derivatives of this compound can be synthesized by modifying the reaction conditions or starting materials. For example, carboxamides can be prepared by reacting the carboxylic acid with amines in the presence of a suitable catalyst .
Biological Activities and Applications
Research on compounds with similar structures to 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has shown various biological activities, including potential therapeutic applications. Bicyclic pyrazole derivatives have been studied for their acaricidal activity, with some compounds demonstrating effectiveness against certain pests .
The unique structure of this compound suggests potential for further investigation into its biological properties and applications, although specific data on its own biological activities may be limited.
Related Compounds
Several compounds share structural similarities with 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | Methyl ester of the carboxylic acid | Used as an intermediate in synthesis |
| 1-Methyl-1H-pyrazole | Simple pyrazole structure | Broad range of biological activities |
| 1H-pyrazolo[3,4-b]quinolin | Fused bicyclic system | Anticancer properties |
These compounds demonstrate variations in biological activity and synthetic utility while maintaining structural similarities to 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid .
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